molecular formula C8H11N3O2 B13299109 2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide

2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide

Cat. No.: B13299109
M. Wt: 181.19 g/mol
InChI Key: FGRDSJIRLUHOBV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide typically involves the reaction of 3-methoxybenzene-1-carboximidamide with hydroxylamine and an amine source under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for 2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methoxybenzamide
  • 2-Hydroxy-3-methoxybenzamide
  • 3-Methoxybenzene-1-carboximidamide

Uniqueness

2-Amino-N’-hydroxy-3-methoxybenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-amino-N'-hydroxy-3-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H11N3O2/c1-13-6-4-2-3-5(7(6)9)8(10)11-12/h2-4,12H,9H2,1H3,(H2,10,11)

InChI Key

FGRDSJIRLUHOBV-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1N)/C(=N/O)/N

Canonical SMILES

COC1=CC=CC(=C1N)C(=NO)N

Origin of Product

United States

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